

# Application Note: Sample Preparation Strategies for Levonorgestrel Impurity B Extraction

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: Levonorgestrel Impurity B

CAS No.: 19914-67-1

Cat. No.: B602009

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-Isomer) Methodology: Solid-Liquid Extraction (SLE) & High-Performance Liquid Chromatography (HPLC)

## Executive Summary & Scientific Rationale

In the quality control of hormonal contraceptives, the resolution and quantification of **Levonorgestrel Impurity B** (13-Ethyl-17-hydroxy-18,19-dinor-17

-pregn-5(10)-en-20-yn-3-one) is a critical compliance requirement (EP/USP). Impurity B is the

-isomer of Levonorgestrel.<sup>[1]</sup> Unlike oxidative degradants, this impurity represents a double-bond migration from the

position (conjugated ketone) to the

position (unconjugated).

The Challenge: The extraction protocol must be non-selective regarding the isomer (extracting both API and impurity quantitatively) while strictly preventing acid-catalyzed isomerization. The

double bond is thermodynamically less stable than the conjugated

system. Exposure to acidic excipients or improper diluents during sonication can artificially alter the impurity profile, leading to false OOS (Out of Specification) results.

This guide details a robust Solid-Liquid Extraction (SLE) protocol designed to maximize recovery while maintaining the structural integrity of the analyte.

## Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11][12]

Understanding the analyte is the first step in designing a self-validating extraction protocol.

Property	Levonorgestrel (API)	Impurity B ( -Isomer)
CAS Number	797-63-7	19914-67-1
Molecular Formula		
Structure	Conjugated ketone ( )	Unconjugated ketone ( )
Solubility	Practically insoluble in water; Soluble in chloroform, MeOH.	Similar to API (Lipophilic).
pKa	~13 (Terminal alkyne)	~13
Critical Stability	Stable in neutral/basic media.	Labile in acidic media (isomerizes to API).

## Experimental Protocol: Extraction from Tablet Matrix

This protocol is optimized for low-dosage formulations (e.g., 0.15 mg or 1.5 mg tablets) where excipient interference is high.

### Reagents & Equipment

- Extraction Solvent (Diluent): Methanol:Water (80:20 v/v).
  - Rationale: Pure methanol extracts the steroid efficiently but can cause peak distortion (solvent effect) if injected directly into a high-aqueous mobile phase. The 80:20 mix balances solubility with chromatographic compatibility.

- Filters: 0.45 μm PTFE (Hydrophilic) or Nylon.
  - Constraint: Do not use standard PVDF without recovery testing, as lipophilic steroids can adsorb to certain membranes.
- Apparatus: Ultrasonicator (temperature controlled < 30°C), Centrifuge (4000 rpm).

## Step-by-Step Workflow

**Step 1: Sample Weighing & Pulverization** Weigh and finely powder 20 tablets. Calculate the average tablet weight (

). Weigh a portion of powder equivalent to 1.5 mg of Levonorgestrel into a 10 mL volumetric flask.

**Step 2: Solvent Addition & Dispersion** Add approximately 6 mL of Diluent (MeOH:Water 80:20).  
**Scientific Check:** Swirl vigorously to wet the hydrophobic powder before sonication to prevent "dry clumping" where solvent cannot penetrate.

**Step 3: Controlled Sonication** Sonicate for 20 minutes with intermittent shaking. **Critical Control Point:** Maintain bath temperature < 30°C. High heat can degrade the matrix and potentially shift the equilibrium of the isomers.

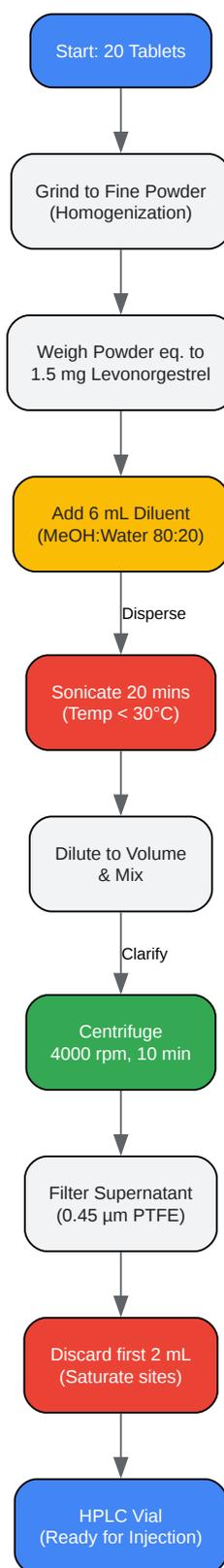
**Step 4: Equilibration & Dilution** Allow the flask to cool to room temperature (25°C). Dilute to volume with Diluent.<sup>[2]</sup> Mix well.

**Step 5: Clarification (Centrifugation)** Transfer a portion to a centrifuge tube. Centrifuge at 4000 rpm for 10 minutes. **Why Centrifuge?** Direct filtration of tablet suspensions often clogs filters immediately due to binders (starch/lactose). Centrifugation creates a clear supernatant, reducing backpressure on the syringe filter.

**Step 6: Filtration** Filter the supernatant through a 0.45

μm PTFE filter. Discard the first 2 mL of filtrate. **Trustworthiness:** The first mL saturates the filter binding sites, ensuring the subsequent filtrate represents the true concentration.

## Visual Workflow (Graphviz)



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Figure 1: Step-by-step Solid-Liquid Extraction (SLE) workflow for Levonorgestrel tablets.

## Analytical Method Context

Sample preparation cannot be decoupled from the analysis. The extraction solvent selected above is compatible with the following typical HPLC conditions (based on EP/USP monographs).

- Column: C18 (Octadecylsilyl silica), End-capped (e.g., 150 mm x 4.6 mm, 3-5 m).
- Mobile Phase: Acetonitrile : Water (approx. 45:55 to 50:50).
- Flow Rate: 1.0 - 1.2 mL/min.
- Detection: UV @ 210 nm (Impurity B has lower absorption at 240nm compared to Levonorgestrel due to lack of conjugation; 210-220 nm is often required for higher sensitivity).
- Resolution Requirement: Resolution ( ) between Impurity B and Levonorgestrel must be > 1.5.

## Critical Process Parameters (CPPs) & Troubleshooting

To ensure Trustworthiness and Reproducibility, monitor these variables:

### Isomerization Risk (The "Hidden" Variable)

Impurity B (

) can isomerize to Levonorgestrel (

) in the presence of acid.

- Risk: Using acidic mobile phases (e.g., 0.1% Formic Acid) as the extraction diluent.
- Mitigation: Use neutral solvents (Water/MeOH/ACN) for extraction. Only introduce acid in the mobile phase if necessary for peak shape, and ensure the sample is injected immediately.

## Filter Compatibility Study

Before validation, perform a filter adsorption study.

- Prepare a standard solution of Impurity B.
- Filter half through the test filter (PTFE/Nylon).
- Compare the response of Filtered vs. Unfiltered.
- Acceptance: % Difference < 2.0%.

## System Suitability Logic



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Figure 2: System Suitability Decision Logic for Impurity B Analysis.

## References

- European Pharmacopoeia (Ph.[3][4] Eur.). Levonorgestrel Monograph 0999. EDQM. (Defines Impurity B as the -isomer).
- United States Pharmacopeia (USP). Levonorgestrel Monographs. (Specifies chromatographic criteria for related substances).
- Klivon Reference Standards. **Levonorgestrel Impurity B** CRS Data Sheet. (Provides chemical structure and stability data).

- Cardiff University Research. Models and methods to characterise levonorgestrel release. (Details extraction efficiencies from polymer matrices and HPLC-UV optimization).
- Simson Pharma. Impurity B Technical Data. (Confirming CAS 19914-67-1 and chemical nature).

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## Sources

- 1. 13-Ethyl-17-hydroxy-18,19-dinor-17 $\alpha$ -pregn-5(10)-en-20-yn-3-one(Levonorgestrel Impurity B) | CAS 19914-67-1 | SCBT - Santa Cruz Biotechnology [[scbt.com](http://scbt.com)]
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Address: 3281 E Guasti Rd

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